molecular formula C7H9N3O2 B1287375 4-(Aminomethyl)-2-nitroaniline CAS No. 79556-69-7

4-(Aminomethyl)-2-nitroaniline

Cat. No. B1287375
Key on ui cas rn: 79556-69-7
M. Wt: 167.17 g/mol
InChI Key: VYPGEDMAENMAAQ-UHFFFAOYSA-N
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Patent
US04463173

Procedure details

One equivalent of diborane in THF was added to a solution of 1-amino-2-nitro-4-cyanobenzene (500 mg.) in anhydrous THF (20 ml.) under nitrogen at 10°. After 2 hours excess diborane was destroyed by addition of MeOH and the reaction mixture was evaporated to dryness. The residue was dissolved in methanol and methanolic HCl added. The solvent was evaporated, the residue was basified and the product extracted with ether (x3). The combined extracts were dried and evaporated to give impure 1-amino-2-nitro-4-aminomethylbenzene. To a solution of this diamine (350 mg.) in dry dioxan (10 ml.) was added "Boc-On" (Aldrich Chemical Co.) (258 mg.). The reaction mixture was stirred at ambient temperature for 18 hours, concentrated, and the residue purified by chromatography on silica using CH2Cl2 /ether as eluant. There was thus obtained 1-amino-2-nitro-4-(t-butoxycarbonylaminomethyl)benzene. This product was hydrogenated at ambient pressure in THF/ethanol solution using 10% w/w palladium-on-carbon catalyst to give 1,2-diamino-4-(t-butoxycarbonylaminomethyl)benzene which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B#B.[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]#[N:11])=[CH:6][C:5]=1[N+:12]([O-:14])=[O:13]>C1COCC1>[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][NH2:11])=[CH:6][C:5]=1[N+:12]([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B#B
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 hours excess diborane was destroyed by addition of MeOH
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol
ADDITION
Type
ADDITION
Details
methanolic HCl added
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ether (x3)
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)CN)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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